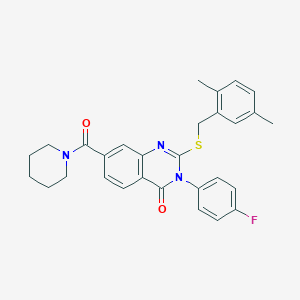

2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one

Beschreibung

BenchChem offers high-quality 2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN3O2S/c1-19-6-7-20(2)22(16-19)18-36-29-31-26-17-21(27(34)32-14-4-3-5-15-32)8-13-25(26)28(35)33(29)24-11-9-23(30)10-12-24/h6-13,16-17H,3-5,14-15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQAEHPHUMHUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCCC4)C(=O)N2C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((2,5-dimethylbenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one (CAS No. 1115368-11-0) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C29H28FN3O2S |

| Molecular Weight | 501.6 g/mol |

| Structure | Structure |

| CAS Number | 1115368-11-0 |

Synthesis

The synthesis of this compound involves a multi-step process typically starting from commercially available precursors. The method has been optimized to yield high purity and yield, making it suitable for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following findings summarize its activity against various cancer cell lines:

-

Cell Viability Assays : The compound was tested against a panel of nine human cancer cell lines, including LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma). It exhibited significant anti-proliferative effects with IC50 values in the low micromolar range (Table 1).

Cell Line IC50 (µM) LN-229 12.5 HCT-116 15.0 NCI-H460 10.0 - Mechanism of Action : The compound induces apoptosis in cancer cells, a crucial mechanism for inhibiting tumor growth. This was confirmed through flow cytometry assays which demonstrated increased annexin V staining in treated cells.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated through various assays:

- Acetylcholinesterase (AChE) Inhibition : A study reported that quinazoline derivatives can act as dual-binding site inhibitors for AChE, with IC50 values ranging from 0.2 to 83.9 µM depending on the specific structure modifications.

-

Kinase Inhibition : The compound was screened against a variety of kinases using Differential Scanning Fluorimetry (DSF). It showed promising binding affinity to several kinases, suggesting its role as a kinase inhibitor.

Kinase ΔTm (°C) EGFR +5.0 AKT +4.5 CDK2 +6.0

Case Study 1: Anticancer Efficacy

In a preclinical study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. Results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues.

Case Study 2: Enzyme Interaction

Molecular docking studies revealed that the compound binds effectively to both the catalytic and peripheral anionic sites of AChE, providing insights into its mechanism as an inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.